N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADCOKKQZLBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈FN₃O₂S. It has a molecular weight of approximately 439.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Inhibition of BET Proteins : Compounds related to this compound have shown selective inhibition of bromodomain and extraterminal (BET) proteins. These proteins are critical in regulating gene expression related to cancer progression and inflammation .
- Antitumor Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For instance, CRCM5484 (a similar compound) has been reported to enhance the antiproliferative effects when combined with other FDA-approved drugs in leukemia models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Leukemia Treatment : A study involving CRCM5484 highlighted its ability to potentiate the effects of established leukemia treatments. This was particularly noted in patient-derived leukemia cells where the compound showed context-dependent efficacy .
- Cellular Assays : In various cellular assays designed to evaluate the antiproliferative activity against different cancer types (e.g., Mia PaCa-2 and PANC-1), analogs of N-benzyl compounds exhibited significant growth inhibition compared to control groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising anticancer activities. Compounds similar to N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives can effectively target specific pathways involved in cancer cell proliferation and survival.
Neurokinin Receptor Antagonism
This compound is also explored as a potential neurokinin-1 receptor antagonist. Neurokinin receptors are implicated in various physiological processes including pain perception and inflammation. Compounds that can selectively inhibit these receptors may offer therapeutic benefits for conditions such as chronic pain and inflammatory diseases. The pharmacological profile of this compound suggests it could play a role in developing new treatments for these conditions.
Antimicrobial Properties
Recent investigations into the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have shown that some compounds possess significant antibacterial and antifungal activities. The presence of the benzyl and fluorophenyl groups in this compound may enhance its interaction with microbial targets.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. This compound showed IC50 values indicating potent activity against breast and lung cancer cell lines.
Case Study 2: Neurokinin Receptor Studies
A pharmacological study assessed the effects of compounds similar to this compound on neurokinin receptor modulation in animal models. Results indicated a significant reduction in pain response when administered before inflammatory stimuli.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be contextualized against three key analogs:
IWP-3 (2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide)
- Structural Differences : IWP-3 replaces the benzyl group with a 6-methylbenzothiazole-2-yl substituent on the acetamide nitrogen (vs. benzyl in the target compound) .
- IWP-3 is a known Wnt pathway inhibitor, suggesting that the thienopyrimidinone scaffold is critical for modulating this pathway .
- Physicochemical Properties : The methylbenzothiazole group may increase molecular weight (MW: ~495 g/mol) and reduce solubility compared to the benzyl-substituted analog.
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13]
- Structural Differences: B13 features a tetrahydropyrimidinone ring instead of thieno[3,2-d]pyrimidinone and includes a sulfamoylphenyl group .
- Functional Implications: The sulfonamide group in B13 may confer antibacterial or carbonic anhydrase inhibitory activity, diverging from the kinase-targeting profile of thienopyrimidinones. The hydroxylphenyl substituent could enhance hydrogen-bonding interactions.
- Synthetic Pathway: B13 is synthesized via nucleophilic substitution, similar to the target compound, but uses a tetrahydropyrimidinone precursor .
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9)
- Structural Differences : This nucleotide analog incorporates a terpene-derived thioether and a protected sugar moiety, differing significantly in backbone structure .
- Functional Implications: Designed for RNA interference applications, its mechanism diverges from the small-molecule targeting of the thienopyrimidinone series. The thioether linkage here stabilizes the phosphoramidite group during synthesis .
Table 1: Structural and Functional Comparison
Key Research Findings
- Role of Fluorine: The 4-fluorophenyl group in the target compound and IWP-3 enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .
- Impact of Thioether Linkage : The thioacetamide moiety in both the target compound and B13 may facilitate disulfide bond interactions with cysteine residues in target proteins, influencing selectivity .
- Substituent Effects : The benzyl group in the target compound likely improves solubility relative to IWP-3’s benzothiazole, but may reduce binding affinity due to fewer aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
